molecular formula C9H12BrN3O B14779753 1-(5-Bromopyridin-2-yl)-3-propylurea

1-(5-Bromopyridin-2-yl)-3-propylurea

Cat. No.: B14779753
M. Wt: 258.12 g/mol
InChI Key: KGKZSEUNFOQLDP-UHFFFAOYSA-N
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Description

1-(5-Bromopyridin-2-yl)-3-propylurea is an organic compound that belongs to the class of ureas It contains a bromopyridine moiety, which is a pyridine ring substituted with a bromine atom at the 5-position, and a propylurea group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromopyridin-2-yl)-3-propylurea typically involves the reaction of 5-bromopyridine-2-amine with propyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromopyridin-2-yl)-3-propylurea can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Hydrolysis: The urea group can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carboxylic acids.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium azide, thiols, or amines. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be carried out using sodium hydroxide (NaOH).

Major Products Formed

    Substitution Reactions: Substituted pyridine derivatives.

    Oxidation and Reduction Reactions: Various oxidized or reduced forms of the compound.

    Hydrolysis: Corresponding amines and carboxylic acids.

Scientific Research Applications

1-(5-Bromopyridin-2-yl)-3-propylurea has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-Bromopyridin-2-yl)-3-propylurea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromopyridine moiety can facilitate binding to specific sites, while the urea group may participate in hydrogen bonding or other interactions. The exact pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-Bromopyridin-2-yl)piperidin-3-ol
  • 1-(5-Bromo-3-nitropyridin-2-yl)piperazine
  • 1-(2-Chloropyrimidin-4-yl)piperidin-3-ol

Uniqueness

1-(5-Bromopyridin-2-yl)-3-propylurea is unique due to its specific combination of a bromopyridine moiety and a propylurea group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its ability to undergo diverse chemical reactions and its potential biological activities set it apart from other similar compounds.

Properties

Molecular Formula

C9H12BrN3O

Molecular Weight

258.12 g/mol

IUPAC Name

1-(5-bromopyridin-2-yl)-3-propylurea

InChI

InChI=1S/C9H12BrN3O/c1-2-5-11-9(14)13-8-4-3-7(10)6-12-8/h3-4,6H,2,5H2,1H3,(H2,11,12,13,14)

InChI Key

KGKZSEUNFOQLDP-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)NC1=NC=C(C=C1)Br

Origin of Product

United States

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